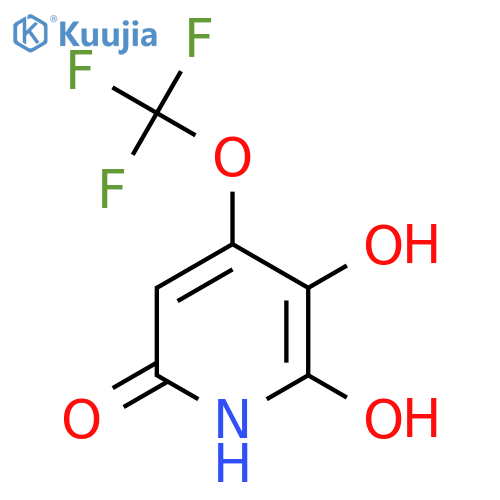Cas no 1805310-04-6 (4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine)

4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine
-
- インチ: 1S/C6H4F3NO4/c7-6(8,9)14-2-1-3(11)10-5(13)4(2)12/h1,12H,(H2,10,11,13)
- InChIKey: YUWLFZOWOBHSLY-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(NC(=C1O)O)=O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 331
- XLogP3: 0.3
- トポロジー分子極性表面積: 78.8
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003292-500mg |
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine |
1805310-04-6 | 97% | 500mg |
$989.80 | 2022-04-01 | |
| Alichem | A024003292-1g |
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine |
1805310-04-6 | 97% | 1g |
$1,663.20 | 2022-04-01 | |
| Alichem | A024003292-250mg |
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine |
1805310-04-6 | 97% | 250mg |
$693.60 | 2022-04-01 |
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine 関連文献
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridineに関する追加情報
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine (CAS No. 1805310-04-6): A Comprehensive Overview of Its Properties and Applications
4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine, with the CAS No. 1805310-04-6, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are known for their versatility in pharmaceutical, agrochemical, and material science research. The presence of the trifluoromethoxy group and multiple hydroxyl groups in its structure makes it a promising candidate for further exploration in drug discovery and functional material development.
One of the key reasons for the growing interest in 4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine is its potential role in medicinal chemistry. Researchers are particularly intrigued by its ability to act as a building block for small molecule drugs, especially those targeting oxidative stress-related diseases and neurodegenerative disorders. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable asset in the design of next-generation therapeutics. Additionally, its hydroxyl-rich structure suggests potential applications in chelating agents or antioxidant formulations, which are highly sought after in the nutraceutical and cosmetic industries.
In the realm of material science, 4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine has shown promise as a precursor for advanced polymers and coating materials. The combination of its polar hydroxyl groups and the lipophilic trifluoromethoxy moiety allows for the creation of materials with tailored solubility and surface properties. This makes it an attractive option for developing high-performance coatings that require both durability and environmental resistance. Furthermore, its potential use in electronic materials, such as organic semiconductors, is an area of active investigation, given the increasing demand for lightweight and flexible electronic components.
The synthesis and characterization of 4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine have also been topics of interest in academic and industrial research. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to ensure the purity and structural integrity of this compound. Researchers are also exploring green chemistry approaches to its synthesis, aligning with the global push for sustainable and eco-friendly chemical processes. This focus on sustainability resonates with current trends in the chemical industry, where reducing environmental impact is a top priority.
From a commercial perspective, the demand for 4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine is expected to rise as its applications become more widely recognized. Companies specializing in custom synthesis and fine chemicals are increasingly offering this compound to meet the needs of research institutions and pharmaceutical developers. Its CAS No. 1805310-04-6 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. As the compound gains traction, it is likely to appear more frequently in patent filings and research publications, further solidifying its importance in the scientific community.
In conclusion, 4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine (CAS No. 1805310-04-6) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted properties and potential applications make it a compound worth watching in the coming years. Whether in the development of novel therapeutics, innovative materials, or sustainable chemical processes, this pyridine derivative is poised to make a significant impact. As research continues to uncover its full potential, 4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine is sure to remain a topic of interest for scientists and industry professionals alike.
1805310-04-6 (4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine) Related Products
- 2137695-25-9(5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride)
- 896011-58-8(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)
- 2138342-77-3(1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine)
- 1804437-47-5(5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)
- 4392-89-6([3,4'-Bipyridine]-2'-carboxylic acid)
- 24294-83-5(Pyrazine, 2,5-bis(1-methylethyl)-)
- 2229249-32-3(5-cyclopropylhexan-1-amine)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 1247131-90-3(4-Hydroxy-6-methylheptanoic acid)




